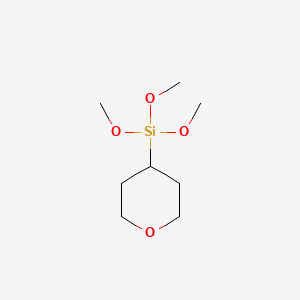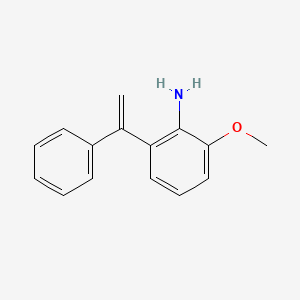
3-Pyridinecarbonitrile, 6-chloro-2-ethoxy-5-formyl-4-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Pyridinecarbonitrile, 6-chloro-2-ethoxy-5-formyl-4-phenyl- is a complex organic compound that belongs to the class of substituted pyridines. This compound is characterized by the presence of a pyridine ring substituted with a cyano group, a chloro group, an ethoxy group, a formyl group, and a phenyl group. The unique arrangement of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarbonitrile, 6-chloro-2-ethoxy-5-formyl-4-phenyl- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through cyclization reactions involving suitable precursors.
Introduction of Substituents: The chloro, ethoxy, formyl, and phenyl groups are introduced through various substitution reactions. For example, the chloro group can be introduced via chlorination reactions, while the ethoxy group can be added through etherification reactions.
Final Assembly: The final compound is assembled by combining the substituted pyridine ring with the cyano group through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on maximizing yield and purity. Large-scale production typically requires the use of specialized equipment and controlled reaction conditions to ensure consistency and safety.
化学反応の分析
Types of Reactions
3-Pyridinecarbonitrile, 6-chloro-2-ethoxy-5-formyl-4-phenyl- undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The cyano group can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chloro group.
Major Products Formed
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding amine.
Substitution: The major products are the substituted derivatives, depending on the nucleophile used.
科学的研究の応用
3-Pyridinecarbonitrile, 6-chloro-2-ethoxy-5-formyl-4-phenyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.
作用機序
The mechanism of action of 3-Pyridinecarbonitrile, 6-chloro-2-ethoxy-5-formyl-4-phenyl- depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins.
類似化合物との比較
Similar Compounds
- 2-Chloro-5-cyanopyridine
- 2-Chloro-3-pyridinecarbonitrile
- 2-Chloro-4-pyridinecarbonitrile
Comparison
Compared to these similar compounds, 3-Pyridinecarbonitrile, 6-chloro-2-ethoxy-5-formyl-4-phenyl- is unique due to the presence of the ethoxy and formyl groups, which can significantly alter its reactivity and interactions in chemical and biological systems. These additional substituents can enhance its utility in specific applications, such as in the synthesis of more complex molecules or in targeted biochemical studies.
特性
CAS番号 |
143815-60-5 |
|---|---|
分子式 |
C15H11ClN2O2 |
分子量 |
286.71 g/mol |
IUPAC名 |
6-chloro-2-ethoxy-5-formyl-4-phenylpyridine-3-carbonitrile |
InChI |
InChI=1S/C15H11ClN2O2/c1-2-20-15-11(8-17)13(10-6-4-3-5-7-10)12(9-19)14(16)18-15/h3-7,9H,2H2,1H3 |
InChIキー |
SIJOMOQLMQVKTA-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(C(=C(C(=N1)Cl)C=O)C2=CC=CC=C2)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![8-Methyl[1,4,2]diazaphospholo[4,5-a]pyridine](/img/structure/B15162996.png)


